molecular formula C12H7Cl2NO2 B1350590 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride CAS No. 51362-50-6

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride

Cat. No. B1350590
CAS RN: 51362-50-6
M. Wt: 268.09 g/mol
InChI Key: CAEKTJMKOZHNPM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride, also known as CPPC, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. CPPC has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. CPPC is a versatile compound that can be used in many different ways, from synthesizing other compounds to serving as a starting point for new drug development.

Scientific Research Applications

Synthesis and Fungicidal Activity

  • A study by Kuzenkov and Zakharychev (2009) explored the synthesis of new compounds by interacting substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide. These compounds exhibited fungicidal activity, indicating potential applications in agriculture and pharmacology (Kuzenkov & Zakharychev, 2009).

Catalysis and Electrochemical Processes

  • Research by Matson et al. (2012) discussed iron porphyrin electrocatalysts, noting that 2-pyridyl derivatives were more selective for the desired reduction in aqueous acidic solutions. This indicates the role of pyridine derivatives in enhancing catalytic efficiency (Matson et al., 2012).
  • Another study by Brillas et al. (1998) focused on the degradation of 4-chlorophenol using various electrochemical methods, highlighting the utility of related compounds in environmental remediation processes (Brillas, Sauleda, & Casado, 1998).

Material Science and Polymer Synthesis

  • Faghihi and Mozaffari (2008) synthesized new polyamides using a pyridine compound, indicating its utility in the creation of novel materials with potential applications in industry and technology (Faghihi & Mozaffari, 2008).

Electrochemical Oxidation

  • A study by Souza et al. (2016) investigated the oxidation of 2,4-dichlorophenoxyacetic acid, showing the relevance of pyridine derivatives in enhancing electrochemical processes for environmental applications (Souza, Sáez, Lanza, Cañizares, & Rodrigo, 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEKTJMKOZHNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379259
Record name 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51362-50-6
Record name 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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